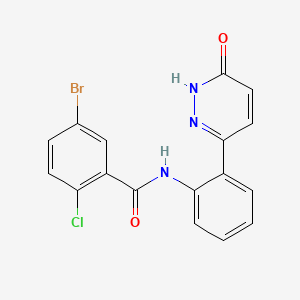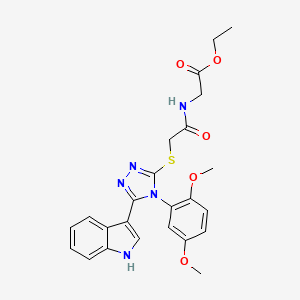![molecular formula C15H19F3N2O3S B2952557 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2380040-24-2](/img/structure/B2952557.png)
2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also referred to as JNJ-63533054 and belongs to the class of pyridine derivatives.
Mécanisme D'action
The mechanism of action of 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves the modulation of the NMDA receptor. This compound acts as a negative allosteric modulator, which means that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. Binding of this compound to the receptor reduces the activity of the receptor, resulting in a decrease in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. Studies have shown that this compound can reduce the activity of the NMDA receptor in the brain, resulting in a decrease in the excitatory neurotransmission mediated by this receptor. This effect has been implicated in the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine in lab experiments include its ability to selectively modulate the activity of the NMDA receptor, which is involved in various neurological and psychiatric disorders. This compound has also been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, the limitations of using this compound in lab experiments include the lack of data on its long-term safety and efficacy, as well as the need for further studies to elucidate its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine. These include the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as the development of more selective and potent compounds that can modulate the activity of the NMDA receptor. Further studies are also needed to elucidate the mechanism of action of this compound and to determine its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with 1-cyclopropylsulfonylpiperidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or N-methylpyrrolidinone. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain receptors in the brain, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. Modulation of this receptor has been implicated in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3S/c16-15(17,18)13-2-1-3-14(19-13)23-10-11-6-8-20(9-7-11)24(21,22)12-4-5-12/h1-3,11-12H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHJQTLKJKFWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)
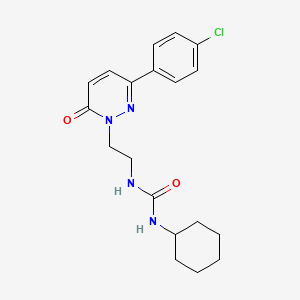

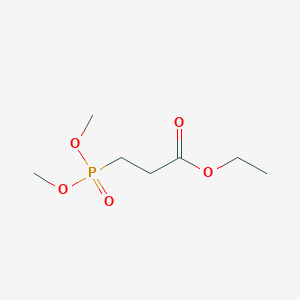
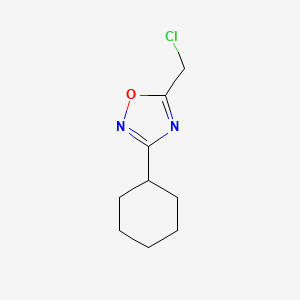
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)

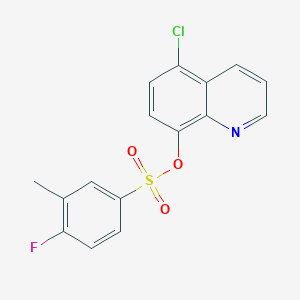
![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)
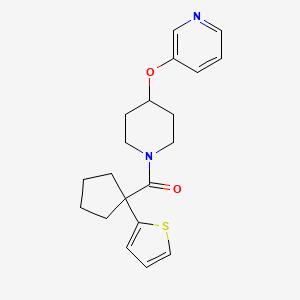
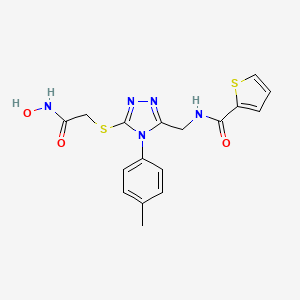
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
